

Application Notes and Protocols for IMGC936 Administration in Xenograft Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration and evaluation of IMGC936, an antibody-drug conjugate (ADC) targeting A Disintegrin and Metalloproteinase Domain 9 (ADAM9), in preclinical xenograft mouse models. The information compiled is based on publicly available preclinical data.

Introduction to IMGC936

IMGC936 is an investigational ADC composed of a humanized monoclonal antibody targeting ADAM9, site-specifically conjugated to the maytansinoid payload DM21 via a stable cleavable linker.[1][2] ADAM9 is a transmembrane protein overexpressed in various solid tumors with limited expression in normal tissues, making it an attractive target for ADC therapy.[2][3] IMGC936 has demonstrated potent antitumor activity in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.[4][5] The antibody component of IMGC936 has been engineered with a YTE mutation to extend its plasma half-life.[3][5]

Mechanism of Action

Upon intravenous administration, the antibody component of IMGC936 binds to ADAM9 on the surface of tumor cells.[1] Following binding, the ADC-ADAM9 complex is internalized, and the maytansinoid payload is released within the cell.[1] The released payload disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis of the cancer cell.[1] IMGC936 has also



been shown to induce bystander killing, where the released payload can diffuse into neighboring antigen-negative tumor cells and induce their death.[4][5]

Quantitative Data Summary

The following tables summarize the in vivo efficacy of IMGC936 in various xenograft models based on preclinical studies.

Table 1: Antitumor Activity of Single-Dose IMGC936 in Cell Line-Derived Xenograft (CDX) Models

Xenograft Model	Cancer Type	IMGC936 Dose (mg/kg)	Tumor Growth Inhibition (%)	Observations
HPAF-II	Pancreatic Adenocarcinoma	10	92	Significant tumor growth inhibition.
EBC-1	Non-Small Cell Lung Squamous Carcinoma	10	Not explicitly stated	Complete and durable remissions observed.
MDA-MB-231	Triple-Negative Breast Cancer	Not specified	Not explicitly stated	Data not available
SNU-5	Gastric Carcinoma	Not specified	Not explicitly stated	Data not available
SW48	Colorectal Adenocarcinoma	Not specified	Not explicitly stated	Data not available
NCI-H1975	Non-Small Cell Lung Adenocarcinoma	Not specified	Not explicitly stated	Data not available

Data compiled from publicly available preclinical study results.[4]

Table 2: Antitumor Activity of IMGC936 in Patient-Derived Xenograft (PDX) Models



Cancer Type	Number of Models Tested	IMGC936 Dose	Response Rate
Non-Small Cell Lung Cancer (Adeno)	86	Not specified	Not available
Non-Small Cell Lung Cancer (Squamous)	18	Not specified	Not available
Gastric Cancer	15	Not specified	Not available
Pancreatic Cancer	20	Not specified	Not available
Colorectal Cancer	15	Not specified	Not available
Ovarian Cancer	18	Not specified	Not available
Triple-Negative Breast Cancer	20	Not specified	Not available

Data on specific response rates in PDX models are not detailed in the provided search results. The table reflects the number of models evaluated in preclinical studies.[6]

Experimental Protocols

Protocol 1: Establishment of Subcutaneous Cell Line-Derived Xenograft (CDX) Models

This protocol outlines the general procedure for establishing subcutaneous CDX models. Specific cell numbers and mouse strains may need to be optimized for different cell lines.

Materials:

- Human cancer cell line expressing ADAM9
- Immunocompromised mice (e.g., CD-1 Nude, Athymic Nude, or SCID mice)
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS), sterile



- Matrigel (optional, can enhance tumor take rate)
- Syringes and needles (e.g., 27-30 gauge)
- · Calipers for tumor measurement

Procedure:

- Cell Culture: Culture the selected cancer cell line under standard conditions until a sufficient number of cells are obtained.
- Cell Preparation: a. Harvest cells using standard trypsinization methods. b. Wash the cells with sterile PBS. c. Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per injection). Keep cells on ice.
- Cell Implantation: a. Anesthetize the mouse using an approved method. b. Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of the mouse.
- Tumor Growth Monitoring: a. Monitor the mice regularly for tumor formation. b. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week. c. Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.[7] d. Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).

Protocol 2: Administration of IMGC936 in Xenograft Models

This protocol describes the preparation and intravenous administration of IMGC936.

Materials:

- IMGC936
- Vehicle control: 10 mmol/L sodium succinate, 9% (w/v) sucrose, 0.01% polysorbate-20, pH
 4.7.[4][8]



- Non-targeting control ADC (optional, e.g., an ADC with the same linker-payload but an antibody that does not bind to targets in the mouse).[4]
- Sterile syringes and needles for intravenous injection.

Procedure:

- IMGC936 Preparation: a. Reconstitute or dilute IMGC936 to the desired concentration using the vehicle. b. Prepare the vehicle control and non-targeting control ADC in the same manner.
- Administration: a. For single-dose studies, administer a single intravenous (IV) injection of IMGC936 via the tail vein. Doses in preclinical studies have ranged from 1.25 to 10 mg/kg.[4] b. For multi-dose studies, a repeated dosing schedule (e.g., once weekly or every two weeks) may be employed, though specific preclinical multi-dose schedules for IMGC936 are not detailed in the provided results. Clinical trial protocols have explored dosing every 3 weeks (Schedule A) or a more frequent initial dosing followed by a less frequent schedule (Schedule B).[7][9] c. Administer the vehicle control and non-targeting control ADC to the respective control groups using the same volume and route of administration.
- Monitoring: a. Monitor tumor growth as described in Protocol 1. b. Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity. c. Observe the general health of the animals daily.
- Data Analysis: a. Plot the mean tumor volume ± SEM for each treatment group over time. b.
 Calculate the percentage of tumor growth inhibition (TGI) at the end of the study. c.
 Statistical analysis (e.g., t-test or ANOVA) can be used to determine the significance of the differences between treatment groups.

Protocol 3: In Vivo Bystander Effect Assessment (Conceptual Protocol)

While a specific in vivo bystander effect protocol for IMGC936 is not available, this conceptual protocol is based on general methods used for other ADCs.

Materials:

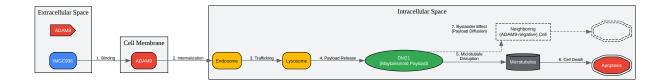


- Two cancer cell lines: one ADAM9-positive and one ADAM9-negative. The ADAM9-negative
 cell line should be engineered to express a reporter gene (e.g., luciferase or a fluorescent
 protein) for easy tracking.
- Immunocompromised mice.
- IMGC936 and control articles.
- In vivo imaging system (for luciferase or fluorescent protein detection).

Procedure:

- Cell Preparation and Implantation: a. Prepare a mixed cell suspension containing a defined ratio of ADAM9-positive and ADAM9-negative (reporter-expressing) cells. b. Co-implant the cell mixture subcutaneously into mice as described in Protocol 1.
- Treatment: a. Once tumors are established, treat the mice with IMGC936 or a control (e.g., vehicle or a non-targeting ADC that does not induce bystander killing).
- Monitoring and Analysis: a. Monitor the growth of the ADAM9-negative tumor cell population
 using the in vivo imaging system. A reduction in the signal from the reporter-expressing cells
 in the IMGC936-treated group compared to the control group would indicate a bystander
 effect. b. Monitor the total tumor volume using calipers.

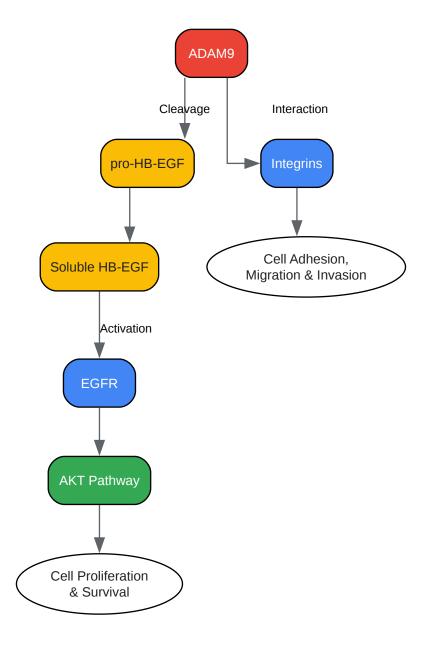
Visualizations Signaling Pathway and Mechanism of Action





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Caption: IMGC936 mechanism of action from cell surface binding to apoptosis.

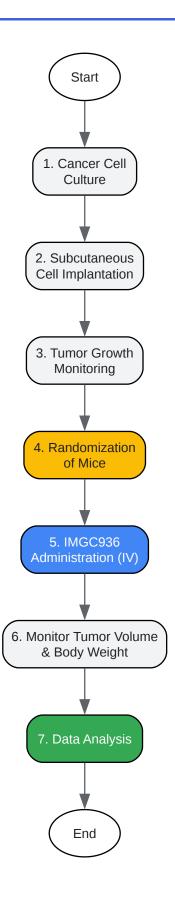


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Caption: Simplified ADAM9 signaling pathway in cancer.

Experimental Workflow





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Caption: Workflow for IMGC936 administration in xenograft mouse models.



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